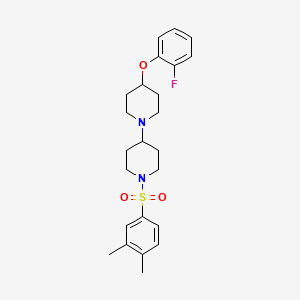

1'-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN2O3S/c1-18-7-8-22(17-19(18)2)31(28,29)27-15-9-20(10-16-27)26-13-11-21(12-14-26)30-24-6-4-3-5-23(24)25/h3-8,17,20-21H,9-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOAMPFDKHNXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the bipiperidine core, followed by the introduction of the sulfonyl and phenoxy groups through various substitution reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine can undergo several types of chemical reactions:

Oxidation: This reaction could involve the conversion of the sulfonyl group to a sulfone or sulfoxide.

Reduction: The compound may be reduced to alter the oxidation state of the sulfur atom.

Substitution: The phenoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its unique structural features.

Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine include other bipiperidine derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The uniqueness of 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine lies in its specific combination of functional groups, which may confer distinct properties compared to its analogs.

Biological Activity

1'-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bipiperidine core with a sulfonyl group and a phenoxy group, which contribute to its unique properties. The IUPAC name is 1-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine. Its molecular formula is C24H31FN2O3S, with a molecular weight of approximately 442.58 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C24H31FN2O3S |

| Molecular Weight | 442.58 g/mol |

| IUPAC Name | 1-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine |

| InChI | InChI=1S/C24H31FN2O3S/c1-18-7-8-22(17-19(18)2)31(28,29)27-15-9-20(10-16-27)26-13-11-21(12-14-26)30-24-6-4-3-5-23(24)25/h3-8,17,20-21H,9-16H2,1-2H3 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as receptors and enzymes. The sulfonyl and phenoxy groups are believed to facilitate binding to these targets, potentially modulating their activity through various signaling pathways.

Potential Targets

- Dopamine Receptors : Similar compounds have shown selective activity towards dopamine receptors, particularly the D3 receptor. This interaction may lead to neuroprotective effects and modulation of dopaminergic signaling.

- Enzymatic Activity : The compound may also inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Neuroprotective Effects

Studies suggest that derivatives of bipiperidine compounds can protect against neurodegeneration in dopaminergic neurons. For instance, similar compounds have been shown to prevent cell death in models of Parkinson's disease by modulating D3 receptor activity .

Antidepressant Properties

Compounds with similar structures have been investigated for their antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.

Anti-inflammatory Activity

Some studies highlight the anti-inflammatory potential of bipiperidine derivatives. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

A review of the literature reveals several significant findings related to the biological activity of bipiperidine derivatives:

-

Dopamine Receptor Agonism : A study found that certain bipiperidine compounds selectively activate D3 dopamine receptors without affecting D2 receptors. This selectivity is essential for minimizing side effects associated with broader receptor activation .

Compound ID D3R Agonist Activity (EC50 nM) D2R Antagonist Activity (IC50 nM) Compound 1 710 ± 150 15,700 ± 3,000 Compound 2 278 ± 62 9,000 ± 3,700 - Neuroprotection : In vitro studies demonstrated that these compounds could protect dopaminergic neurons from oxidative stress-induced apoptosis .

- Anti-inflammatory Effects : Research indicated that related compounds exhibited significant inhibition of inflammatory cytokines in various assays, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of 1'-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine?

The synthesis involves sulfonylation of bipiperidine scaffolds and coupling of fluorophenoxy groups. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity .

- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions .

- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) ensures >95% purity . Yield optimization (typically 60–75%) requires iterative adjustment of stoichiometry and reaction time .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- NMR spectroscopy : Confirms regioselectivity of sulfonylation and fluorophenoxy substitution patterns .

- HPLC : Validates purity (>95%) using C18 columns with UV detection at 254 nm .

- Mass spectrometry : Identifies molecular ions (e.g., [M+H]+) and fragmentation pathways to verify structural integrity .

Q. What preliminary biological assays are recommended for initial activity screening?

- In vitro enzyme inhibition : Test against kinases or GPCRs (e.g., CCR5/CCR3) at 1–10 µM concentrations .

- Cytotoxicity profiling : Use HEK-293 or HepG2 cells with MTT assays to establish IC50 values .

- Solubility assessment : Determine logP values via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

- Substituent analysis : Compare analogs with varying sulfonyl (e.g., 3,4-dimethylphenyl vs. quinoline-8-sulfonyl) or phenoxy groups (2-fluoro vs. 4-chloro). For example:

| Substituent | CCR5 IC50 (nM) | Solubility (µg/mL) |

|---|---|---|

| 3,4-Dimethylphenyl | 12 ± 3 | 8.5 ± 0.7 |

| Quinoline-8-sulfonyl | 45 ± 9 | 2.1 ± 0.3 |

| Data from suggest bulky sulfonyl groups reduce solubility but enhance target affinity. |

- Molecular docking : Map interactions with residues (e.g., Tyr 108 in CCR5) to rationalize activity discrepancies .

Q. What strategies address low bioavailability observed in preclinical studies?

- Prodrug design : Introduce ester or carbonate moieties at the bipiperidine nitrogen to enhance intestinal absorption .

- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) without altering pharmacophore geometry .

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., fluorophenoxy demethylation) .

Q. How can computational modeling guide the resolution of conflicting data in target engagement studies?

- MD simulations : Simulate binding dynamics to distinguish allosteric vs. orthosteric interactions (e.g., bipiperidine flexibility modulates CCR3 antagonism ).

- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications, resolving discrepancies in IC50 values across assays .

Methodological Guidance for Data Contradictions

Q. How to reconcile divergent results in enzyme inhibition vs. cellular activity assays?

- Assay conditions : Adjust ATP concentrations (kinase assays) or serum levels (cell-based assays) to mimic physiological relevance .

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .

Q. What experimental frameworks validate bipiperidine conformation-dependent activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.